

# physical and chemical properties of (6-Chloropyridin-2-yl)methanamine

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## Compound of Interest

Compound Name: (6-Chloropyridin-2-yl)methanamine

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## An In-depth Technical Guide to (6-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of **(6-Chloropyridin-2-yl)methanamine** (CAS No: 188637-75-4), a key heterocyclic building block in pharmaceutical and chemical research. It details the compound's physical and chemical properties, solubility characteristics, reactivity, and applications. This guide includes structured data tables, detailed experimental protocols for synthesis and analysis, and logical diagrams to illustrate reaction pathways and workflows, serving as an essential resource for professionals in drug discovery and organic synthesis.

## Chemical Identity and Properties

**(6-Chloropyridin-2-yl)methanamine** is a pyridine derivative featuring a chlorine atom at the 6-position and a methanamine group at the 2-position.<sup>[1]</sup> This specific substitution pattern significantly influences its chemical reactivity and utility as a versatile intermediate.<sup>[1]</sup>

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	(6-chloropyridin-2-yl)methanamine	[1][2]
CAS Number	188637-75-4	[1][3]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	[1][3]
Molecular Weight	142.59 g/mol	[1][4]
InChI	InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2	[1][2]
InChIKey	MYXAPCZSRSQZHM-UHFFFAOYSA-N	[3]

| SMILES | C1=CC(=NC(=C1)Cl)CN |[1] |

Table 2: Physicochemical Properties

Property	Value	Source
Boiling Point	231.6 ± 25.0 °C (Predicted)	[1]
pKa	8.0 - 8.5 (Predicted, for the primary amine)	[1]
XLogP3	0.7	[1][3]
Polar Surface Area	38.9 Å <sup>2</sup>	[1][3]
Rotatable Bond Count	1	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]

| Physical Form | Solid or semi-solid or lump or liquid |[2] |

## Solubility Profile

The solubility of **(6-Chloropyridin-2-yl)methanamine** is dictated by the interplay between the polar amine group and the chloro-substituted pyridine ring.

Table 3: Solubility Characteristics

Solvent Type	Solubility	Rationale	Source
Aqueous	Moderate (free base); High (hydrochloride salt, >100 mg/mL)	The primary amine allows for hydrogen bonding. The salt form's ionic character significantly increases polarity and water solubility.	[1]
Polar Protic (Methanol, Ethanol)	Good	Favorable hydrogen bonding interactions with the amine nitrogen.	[1]

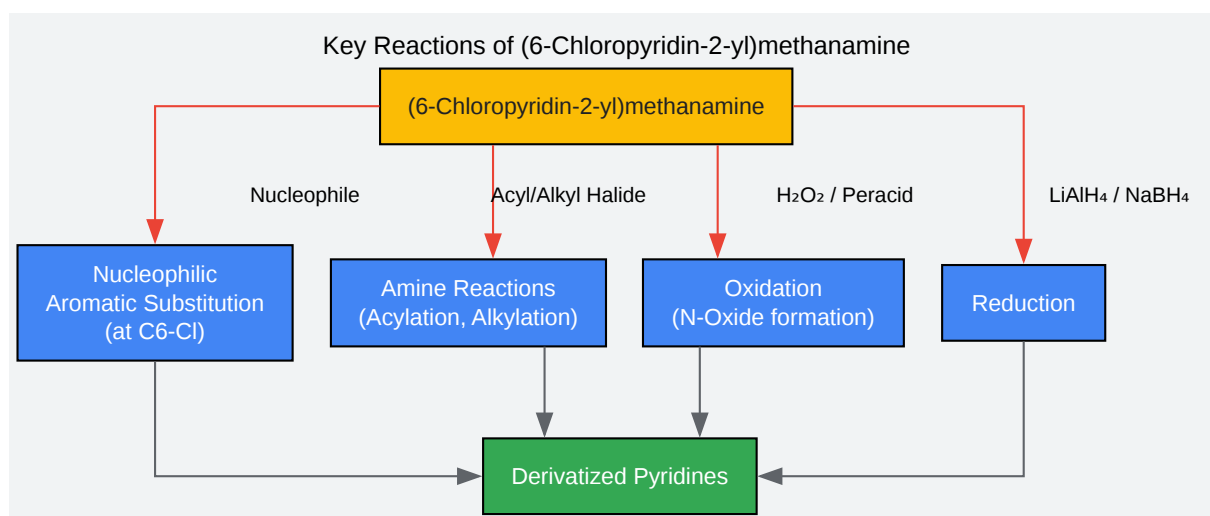
| Polar Aprotic (DMF, DMSO) | High | Strong dipolar interactions contribute to high solubility. |[1]  
|

## Chemical Properties and Reactivity

The chemical behavior of **(6-Chloropyridin-2-yl)methanamine** is characterized by the basicity of the amine group and the reactivity of the chloropyridine scaffold.

- **Basicity:** The primary amine group is weakly basic, with a predicted pKa in the range of 8.0-8.5.[1] The electron-withdrawing nature of the chlorine substituent reduces the basicity compared to unsubstituted analogs.[1] At physiological pH (7.4), a significant portion of the compound (approximately 70-80%) exists in its protonated, cationic form.[1]
- **Reactivity:** The compound is a valuable synthetic intermediate due to its reactive sites. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr)

reactions, which is a key strategy for its synthesis and derivatization.[1] The methanamine group can undergo reactions typical of primary amines, such as acylation and alkylation. The compound can also be oxidized to form N-oxides or reduced to yield different amine derivatives.[1]



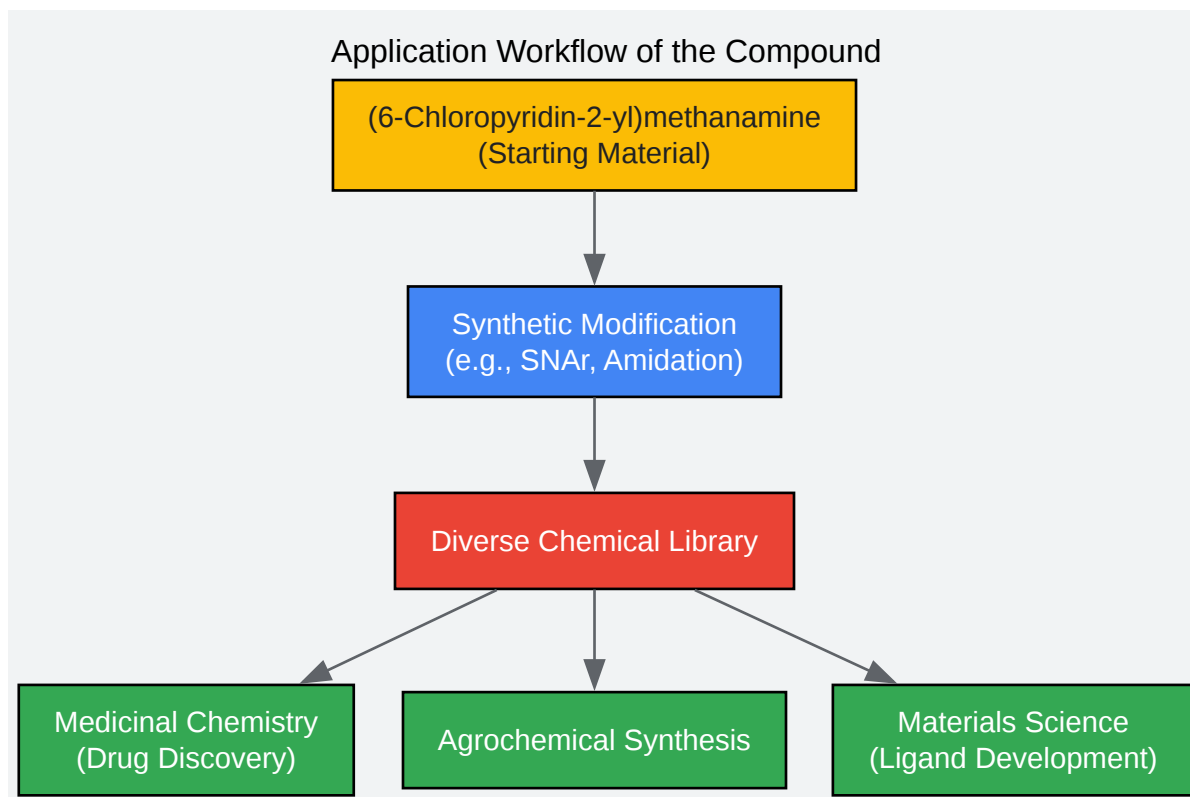
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Caption: Key chemical reaction pathways for **(6-Chloropyridin-2-yl)methanamine**.

## Applications in Research and Development

The unique structure of **(6-Chloropyridin-2-yl)methanamine** makes it a valuable building block in several areas. The chloropyridine scaffold is present in many bioactive molecules, and the methanamine moiety can participate in hydrogen bonding with biological targets like enzymes and receptors, influencing pharmacokinetic properties.[1]

- **Medicinal Chemistry:** Serves as a scaffold for developing new drug candidates. Its structure allows for  $\pi$ - $\pi$  stacking interactions via the pyridine ring and hydrogen bonds from the amine group, which are crucial for ligand-receptor binding.[1]
- **Agrochemicals:** Used in the synthesis of pesticides and other agricultural chemicals.[1]
- **Coordination Chemistry:** Acts as a ligand in the formation of metal complexes.[1]



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Caption: Role as a versatile building block in different scientific fields.

## Experimental Protocols

### Synthesis via Reflux Method

A common laboratory-scale synthesis involves the reaction of 2-amino-6-chloropyridine with an appropriate aldehyde.[1][5] The following is a generalized protocol based on similar reported procedures.

Materials:

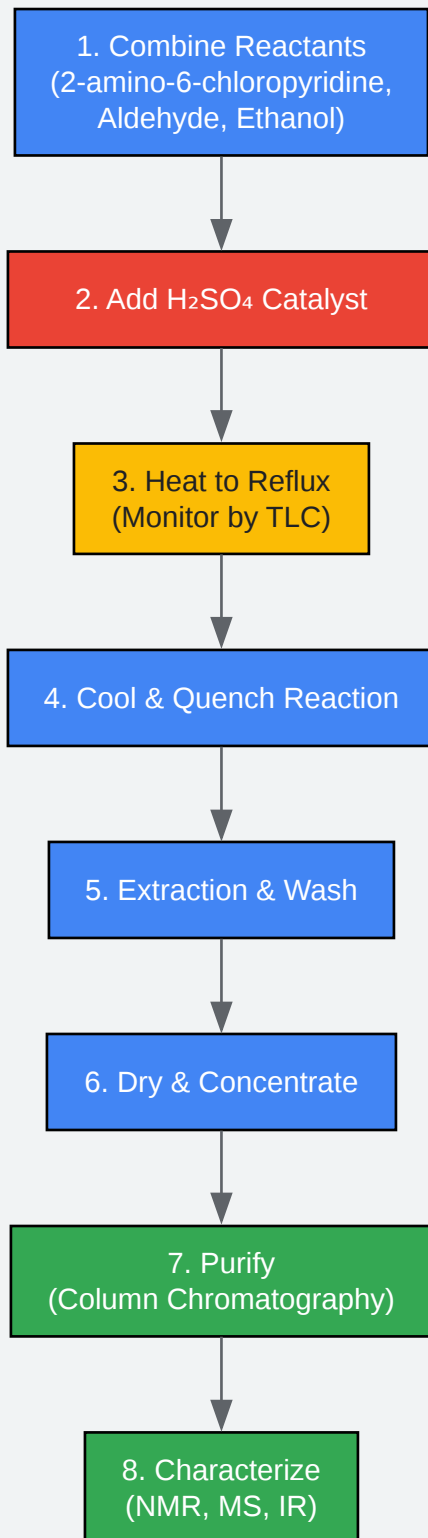
- 2-amino-6-chloropyridine
- Aryl aldehyde (e.g., 4-hydroxy-3-methoxy-benzaldehyde)[5]
- Ethanol (solvent)[1]
- Concentrated Sulfuric Acid (catalyst)[1][5]

- Round-bottom flask with reflux condenser
- Heating mantle and magnetic stirrer
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve equimolar amounts of 2-amino-6-chloropyridine and the selected aryl aldehyde in absolute ethanol.[\[1\]](#)[\[5\]](#)
- **Catalyst Addition:** While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.[\[5\]](#)
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to yield the pure compound.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.

## General Laboratory Synthesis Workflow



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Caption: Step-by-step workflow for the synthesis and purification process.

## Spectroscopic Characterization

While specific spectra for this exact compound are proprietary to suppliers, a general protocol for acquiring analytical data is as follows.<sup>[4]</sup>

### 5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required compared to <sup>1</sup>H NMR.
- **Data Processing:** Process the raw data (FID) with a Fourier transform. Apply phase and baseline corrections. Report chemical shifts in ppm relative to TMS.

### 5.2.2. Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution (~1 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
- **Analysis:** Introduce the sample into the mass spectrometer (e.g., a single quadrupole or TOF instrument) via direct infusion or coupled with liquid chromatography (LC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- **Data Interpretation:** Analyze the resulting spectrum to identify the molecular ion peak ([M+H]<sup>+</sup> in ESI) and characteristic fragmentation patterns to confirm the molecular weight and structure.

## Safety and Handling



**(6-Chloropyridin-2-yl)methanamine** is a reactive chemical intermediate and must be handled with appropriate precautions.

Table 4: GHS Hazard Information

Hazard Code	Description	Source
H301 / H302	Toxic or Harmful if swallowed	[3]
H314 / H315	Causes severe skin burns and eye damage or causes skin irritation	[3][6]
H319	Causes serious eye irritation	[2]

| H335 | May cause respiratory irritation |[2][3] |

#### Handling Recommendations:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[7]
- Ventilation: Handle in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of dust or vapors.[7]
- Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[2][4] Recommended storage temperatures are often 2-8°C or under -20°C for long-term stability.[4][8]
- Spills: In case of a spill, avoid dust formation. Evacuate the area and wear appropriate PPE. Collect the spilled material for disposal in accordance with local regulations.[9]
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[7]

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